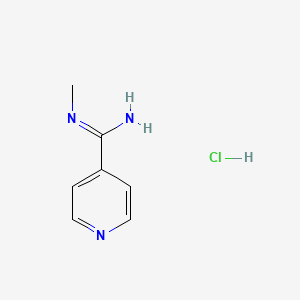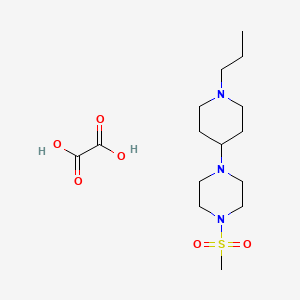
N-methyl-4-pyridinecarboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMPI is a white crystalline powder that is soluble in water and ethanol. It is a derivative of pyridine and is commonly used as a catalyst in organic synthesis reactions. NMPI has also been shown to have biological activity and has been used in scientific research to study various biological processes.
Mécanisme D'action
The mechanism of action of NMPI is not fully understood. It has been shown to have biological activity and has been used in various biological processes. NMPI has been shown to act as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. It has also been shown to have antimicrobial and antitumor properties.
Biochemical and Physiological Effects:
NMPI has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antitumor properties. NMPI has also been shown to have neuroprotective effects, as well as anti-inflammatory effects. It has also been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
NMPI has several advantages for use in lab experiments. It is a highly reactive catalyst that can be used in a wide range of organic synthesis reactions. It also has biological activity, making it useful in the study of various biological processes. However, NMPI also has several limitations. It is a toxic compound that can be harmful if ingested or inhaled. It is also a highly reactive compound that can be difficult to handle in the lab.
Orientations Futures
There are several future directions for the use of NMPI in scientific research. One area of interest is the development of new materials, such as polymers and nanomaterials. NMPI has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, NMPI has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of NMPI in these areas.
In conclusion, NMPI is a unique chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. NMPI has also been shown to have biological activity and has been used in the study of various biological processes. While NMPI has several advantages for use in lab experiments, it also has several limitations. There are several future directions for the use of NMPI in scientific research, including the development of new materials and the potential treatment of various diseases.
Méthodes De Synthèse
NMPI can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-cyanopyridine with methylamine to form N-methyl-4-cyanopyridine. This intermediate is then reacted with ammonium chloride to form NMPI hydrochloride.
Applications De Recherche Scientifique
NMPI has been widely used in scientific research due to its unique properties. It has been shown to have biological activity and has been used in various biological processes. NMPI has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. It has also been used in the development of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
N'-methylpyridine-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-9-7(8)6-2-4-10-5-3-6;/h2-5H,1H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVQCJFOJLXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-pyridinecarboximidamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dichlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6125412.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125420.png)
![3-([(1-ethyl-2-pyrrolidinyl)methyl]{[1-(2-methoxyethyl)-4-piperidinyl]methyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6125427.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methyl-4-phenylpiperazine](/img/structure/B6125444.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125481.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
